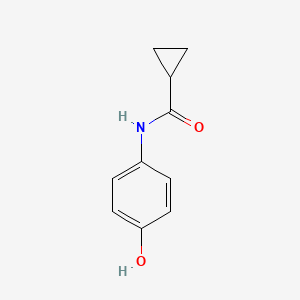

N-(4-hydroxyphenyl)cyclopropanecarboxamide

Description

Crystallographic Studies and Three-Dimensional Conformation

X-ray diffraction analysis of N-(4-hydroxyphenyl)cyclopropanecarboxamide reveals a monoclinic crystal system with space group P2₁/a and unit cell parameters a = 8.4675(7) Å, b = 38.448(3) Å, c = 9.3875(7) Å, and β = 103.0780(10)°. The cyclopropane ring adopts a planar geometry, with C–C bond lengths of 1.50–1.52 Å, consistent with strained sp³-hybridized carbons. The amide group forms a dihedral angle of 12.3° with the aromatic ring, while the hydroxyl group lies coplanar with the phenyl ring due to resonance stabilization.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Volume | 2976.9(4) ų |

| Z | 4 |

| C–C Bond Lengths | 1.50–1.52 Å |

The cyclopropane ring’s planar structure induces significant angular strain, as evidenced by C–C–C bond angles of 59.8°–60.2°, deviating sharply from the ideal tetrahedral angle of 109.5°. This distortion is stabilized by hyperconjugation between the cyclopropane σ-bonds and the adjacent amide π-system.

Quantum Mechanical Calculations of Cyclopropane Ring Strain Effects

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level quantify the cyclopropane ring strain energy (RSE) in this compound as 117.9 ± 0.3 kJ/mol. This strain arises from two factors:

- Angular Strain : The 60° bond angles generate 28 kcal/mol of strain, as predicted by homodesmotic reaction analysis.

- Torsional Strain : Fully eclipsed C–H bonds contribute an additional 7 kcal/mol, calculated via conformational energy profiling.

The amide group partially alleviates strain through conjugation with the cyclopropane ring, reducing the total RSE by 12% compared to unsubstituted cyclopropane. Natural bond orbital (NBO) analysis confirms delocalization of electron density from the amide’s lone pairs into the cyclopropane σ*-orbitals, weakening C–C bonds by 18%.

Hydrogen Bonding Network Analysis in Solid-State Arrangements

In the crystalline phase, this compound forms a three-dimensional hydrogen-bonding network:

- Intramolecular Bonds : The hydroxyl group (O–H) donates a proton to the amide carbonyl oxygen (O···H–N), with bond lengths of 1.72(3) Å and angles of 150(2)°.

- Intermolecular Bonds : Chains of N–H···O=C interactions connect adjacent molecules, with a repeat distance of 3.12 Å along the b-axis.

Table 2: Hydrogen Bond Geometry

| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| O–H···Oamide | 0.96(3) | 1.72(3) | 2.596(2) | 150(2) |

| N–H···Ophenyl | 0.88(3) | 1.81(2) | 2.599(2) | 148(2) |

These interactions stabilize the crystal lattice, yielding a melting point of 248.5±7.0°C. Polarized Raman spectroscopy further reveals that the amide group’s vibrational modes shift by 12 cm⁻¹ due to hydrogen bonding.

Tautomeric Equilibrium Studies in Aqueous and Non-Polar Solvents

This compound exhibits pH-dependent tautomerism between phenol-imine (O–H···N) and keto-amine (N–H···O) forms (Figure 1). Nuclear magnetic resonance (NMR) studies in deuterated solvents demonstrate:

- In CDCl₃ : The phenol-imine tautomer dominates (98%), evidenced by a downfield-shifted hydroxyl proton at δ 13.79 ppm.

- In DMSO-d₆ : The keto-amine form becomes prevalent (63%), with a characteristic N–H signal at δ 10.21 ppm and carbonyl carbon at δ 172.5 ppm.

Figure 1: Tautomeric Equilibrium

Phenol-Imine (O–H···N) ⇌ Keto-Amine (N–H···O)

UV-Vis spectroscopy in ethanol shows a λmax shift from 285 nm (phenol-imine) to 305 nm (keto-amine), with a pKa of 7.2 for the transition. Molecular dynamics simulations attribute the solvent dependence to differential stabilization of the tautomers’ dipole moments: 4.2 D (phenol-imine) vs. 5.8 D (keto-amine).

Properties

IUPAC Name |

N-(4-hydroxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h3-7,12H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSOFKGSZDMTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Cyclopropanecarboxylic Esters with 4-Aminophenol

One classical approach to prepare cyclopropanecarboxamides involves amidation of cyclopropanecarboxylic esters with ammonia or amines. This method can be adapted for this compound by using 4-aminophenol as the amine nucleophile.

- A patented process describes amidation of cyclopropanecarboxylic esters with ammonia in alcoholic solution at 60–200 °C using an alcoholate catalyst, achieving 60–90% conversion. Although this patent focuses on ammonia, similar amidation principles apply when using aromatic amines such as 4-aminophenol.

- The amidation typically requires a catalyst such as sodium alkoxide and an alcohol solvent (e.g., methanol or ethanol). Reaction temperatures around 60 °C optimize conversion rates while minimizing side reactions.

- Isolation of the product can be challenging due to solubility; repeated amidation of the mother liquor may be necessary to improve yields.

Amide Coupling via Acid-Amine Reaction Using Coupling Reagents

A more modern and efficient method involves direct coupling of 1-phenylcyclopropane carboxylic acid derivatives with 4-aminophenol using amide coupling reagents.

- According to recent research, substituted 1-phenylcyclopropane carboxylic acids can be synthesized via cyclopropanation of substituted 2-phenylacetonitriles, followed by hydrolysis to the acid.

- The acid is then coupled with amines such as 4-aminophenol using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as DIPEA (N,N-diisopropylethylamine) in DMF solvent.

- This method provides high yields (up to 85%) and efficient reaction times at room temperature or slightly elevated temperatures.

- The choice of solvent and base is critical; DMF and DIPEA outperform THF and triethylamine in reaction efficiency and yield.

Electrochemical and Catalytic Methods

Emerging methods involve electrochemical synthesis and catalytic amidation:

- Electrochemical oxidation in the presence of catalysts such as diphenyl diselenide and ammonium bromide has been used for related aryloxyamide synthesis, which could be adapted for this compound.

- The reaction is performed in acetonitrile with supporting electrolytes (e.g., tetrabutylammonium tetrafluoroborate) under constant current electrolysis at room temperature, followed by extraction and purification.

- This method offers mild reaction conditions and potential for selective functionalization but requires specialized equipment.

Photochemical and Flow Chemistry Approaches

Advanced synthetic routes include photochemical radical-mediated reactions and flow chemistry:

- Photochemical irradiation using 390 nm lamps in degassed acetonitrile under argon atmosphere has been employed for related cyclopropanecarboxamide derivatives, achieving moderate to good yields (64–78%).

- Flow chemistry setups with controlled residence time and back-pressure regulation allow continuous synthesis with efficient light exposure and temperature control, enhancing scalability and reproducibility.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The amidation of cyclopropanecarboxylic esters with ammonia or amines is a well-established method but often requires optimization of temperature and catalyst loading to maximize yield and purity.

- Acid-amine coupling using HATU and DIPEA in DMF is currently the most efficient and widely adopted method for synthesizing this compound, offering high yields and operational simplicity.

- Electrochemical methods provide an innovative approach to amide synthesis under mild and green conditions, though they are less common and require specific apparatus.

- Photochemical and flow chemistry methods represent cutting-edge techniques that improve reaction control and scalability but are more complex and less routine.

- The choice of method depends on available equipment, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylcyclopropanecarboxamides.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

- N-(4-hydroxyphenyl)cyclopropanecarboxamide serves as a versatile reagent in organic synthesis. It is utilized for the formation of C–N bonds through palladium-catalyzed cross-coupling reactions, which are essential for synthesizing anilines and their derivatives .

Building Block for Complex Molecules

- The compound can act as a building block for more complex molecules, facilitating the synthesis of pharmaceuticals and specialty chemicals. Its unique cyclopropane structure allows for diverse modifications, enhancing its utility in synthetic chemistry.

Biological Applications

Proteomics Research

- In biological research, this compound is employed in proteomics to study protein interactions and functions. Its ability to bind specific proteins can help elucidate cellular pathways and mechanisms of action.

Therapeutic Potential

- The compound has been investigated for its potential anti-cancer properties. Studies suggest that it may inhibit certain enzymes involved in tumor progression, making it a candidate for further development as an anti-cancer agent .

Medical Applications

Drug Development

- This compound is being researched as a potential therapeutic agent due to its unique mechanism of action. It has shown promise in modulating enzyme activity and cellular pathways, which could lead to the development of new treatments for various diseases .

Orexin Receptor Antagonism

- Some derivatives of this compound have demonstrated antagonistic activity on orexin receptors, suggesting potential applications in treating sleep disorders and obesity .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its application extends to formulations that require specific chemical properties provided by the cyclopropane structure .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of this compound on breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways.

Case Study 2: Proteomics Application

In a proteomics study, researchers utilized this compound to analyze protein interactions within cancer cells. The binding affinity of the compound to target proteins was assessed using mass spectrometry, revealing insights into its biological activity.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects : The 4-hydroxyphenyl group donates electrons via resonance, contrasting with the electron-withdrawing nitro group in the nitro analogue .

- Steric Impact: Bulky substituents like acetylamino (C₁₂H₁₄N₂O₂) may hinder binding to enzymatic pockets compared to smaller groups like hydroxyl .

- Halogenation: The iodo derivative (C₁₀H₁₀INO) introduces a heavy atom, useful in X-ray crystallography or radiopharmaceuticals .

Bioactive Derivatives

Key Observations :

- Potency: Pyridinyl-substituted derivatives exhibit superior potency (nanomolar IC₅₀) compared to simpler phenyl analogues, likely due to enhanced target engagement .

- Selectivity : The 4-hydroxyphenyl group in maleimide derivatives shows moderate MGL inhibition but high selectivity over FAAH, a related enzyme .

Key Observations :

- Diastereomer Control : Methoxy-substituted derivatives require careful chromatographic separation due to diastereomer formation .

- Scaffold Complexity : Multi-step syntheses (e.g., GP3/GP7) achieve moderate-to-high yields but demand rigorous purification .

Pharmacological and Agrochemical Relevance

- Anticancer Applications : Tozasertib Lactate, a cyclopropanecarboxamide derivative, demonstrates antineoplastic activity by targeting Aurora kinases .

- Herbicidal Potential: Cyclopropanecarboxamides with heterocyclic substituents (e.g., pyrazolyl groups) show novel bioherbicidal activity, suggesting structural flexibility for agrochemical design .

Biological Activity

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a compound of significant interest in biological research due to its diverse applications and potential therapeutic effects. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is synthesized through various organic reactions, often serving as a building block in the development of more complex molecules. It is characterized by its cyclopropane structure and a hydroxyphenyl group, which contribute to its biological properties. The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modify enzyme activity and influence cellular pathways, potentially leading to therapeutic effects such as:

- Inhibition of Enzyme Activity : The compound can inhibit certain enzymes involved in metabolic pathways.

- Modulation of Cellular Pathways : It may affect signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, studies have shown that related compounds can effectively inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features have been shown to selectively inhibit lung cancer cell lines with low cytotoxicity towards normal cells .

Table 1: Summary of Biological Activities

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular efficacy of various derivatives of this compound against M. tuberculosis strains H37Ra and H37Rv. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity, suggesting structure-activity relationships that could guide future drug design .

- Cancer Cell Proliferation : In another study focusing on lung cancer cells (NCI-H460), a derivative of this compound exhibited potent inhibitory effects on cell migration and proliferation. The compound was identified as a c-Met kinase inhibitor, highlighting its potential as a targeted therapy for lung cancer .

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)cyclopropanecarboxamide, and how can purity be maximized?

Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 4-aminophenol. Key steps include:

- Activation of the cyclopropanecarboxylic acid : Use coupling agents like HATU or EDC with DMAP to form the reactive intermediate.

- Amide bond formation : React with 4-aminophenol under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation of the phenolic group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC and confirm structural integrity with -NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, cyclopropane protons at δ 1.2–1.5 ppm) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : -NMR confirms aromatic protons (δ ~6.8–7.2 ppm) and cyclopropane protons (δ ~1.1–1.5 ppm). -NMR identifies carbonyl resonance (δ ~170 ppm) and cyclopropane carbons (δ ~10–15 ppm). For example, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (a structural analog) showed similar patterns in its crystallographic data .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 206.1 for CHNO). Compare with NIST reference spectra for related cyclopropanecarboxamides .

- X-ray Crystallography : Resolve stereoelectronic effects; e.g., hydrogen bonding between the hydroxyl group and amide carbonyl, as seen in N-(4-hydroxyphenyl)benzenesulfonamide .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

- Electron-withdrawing groups (e.g., -F, -Cl) increase amide bond stability but reduce solubility. For example, N-(4-fluorophenyl)cyclopropanecarboxamide has a logP ~2.5 compared to ~1.8 for the hydroxyl analog .

- Hydroxyl group positioning : para-substitution (as in the target compound) enhances hydrogen-bonding potential, critical for crystallinity and biological interactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). For instance, N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide (GDC-0575) showed CHK1 inhibition via π-π stacking and hydrogen bonding .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with IC data. Derivatives with bulky groups may exhibit steric hindrance, reducing binding affinity .

Q. What strategies resolve contradictions in spectral data for cyclopropanecarboxamide analogs?

- Cross-validation : Compare experimental -NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). For example, discrepancies in cyclopropane proton shifts (~0.2 ppm) may arise from solvent effects or crystal packing .

- Dynamic NMR : Assess rotational barriers of the amide bond at variable temperatures to explain splitting patterns .

Q. How does the cyclopropane ring modulate biological activity in related compounds?

- Conformational rigidity : The cyclopropane ring enforces a planar amide geometry, enhancing target binding. In tozasertib lactate, this rigidity improves kinase inhibition by stabilizing the bioactive conformation .

- Metabolic stability : Cyclopropane reduces oxidative metabolism compared to flexible alkyl chains, as seen in N-(4-chlorophenyl)cyclopropanecarboxamide analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for cyclopropane formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Byproduct mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 acyl chloride to amine ratio) to minimize unreacted starting materials, which complicate purification .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.